2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile
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Overview
Description
“2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile” is a derivative of benzothiazole . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Molecular Structure Analysis
The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents . Special attention is paid to the methods of the thiazole ring closure and chemical modification by the introduction of pharmacophore groups .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have been investigated for their anti-tubercular potential. Recent synthetic developments have led to the discovery of new benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis. These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Further studies have explored the structure-activity relationships and molecular docking of these derivatives to identify potent inhibitors against the target protein DprE1.
Anti-Microbial Properties
Benzothiazole compounds have demonstrated antimicrobial activity against various pathogens. While specific data on 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is limited, it’s worth exploring its potential as an antimicrobial agent. Researchers have observed promising results with related benzothiazole derivatives against bacteria, fungi, and parasites .
Anti-Inflammatory and Anti-Ulcer Effects
Inflammation plays a crucial role in various diseases. Benzothiazoles have been investigated for their anti-inflammatory properties. Additionally, they exhibit anti-ulcer effects, which could be relevant for gastrointestinal health .
Antitumor and Anticancer Activity
Benzothiazole derivatives have shown promise as potential antitumor and anticancer agents. Their mechanisms of action involve targeting cancer cells, inhibiting proliferation, and inducing apoptosis. While more research is needed, exploring the effects of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile in this context could yield valuable insights .
Acaricidal Activity
Benzothiazoles have been studied for their acaricidal properties, particularly against agricultural pests. Investigating the efficacy of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile against mites could provide valuable information for pest control strategies .
Mechanism of Action
Target of Action
The primary target of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the bacterium’s cell wall biosynthesis, leading to its eventual death .
Biochemical Pathways
The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to the bacterium’s inability to maintain its structure and perform essential functions .
Pharmacokinetics
The compound’s solubility in water is reported to be low , which could impact its bioavailability.
Result of Action
The result of the action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the bacterium’s cell wall biosynthesis, leading to cell death .
Future Directions
properties
IUPAC Name |
2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENWBWWEEDAWOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
157764-05-1 |
Source
|
Record name | 2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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